![molecular formula C16H16N2O B2357526 1-[2-(2-甲基苯氧基)乙基]-1H-苯并咪唑 CAS No. 331851-45-7](/img/structure/B2357526.png)

1-[2-(2-甲基苯氧基)乙基]-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

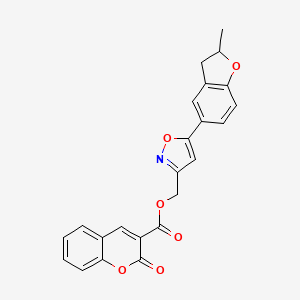

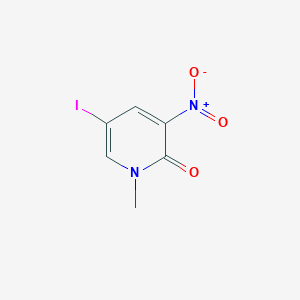

“1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole” is a compound that contains a benzimidazole core, which is a bicyclic heteroarene with a fusion of benzene and imidazole . The compound also has a 2-methylphenoxyethyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzimidazole ring attached to a 2-methylphenoxyethyl group. The exact structure would depend on the positions of these groups .科学研究应用

Herbicidal Applications

The compound can be used in the synthesis of herbicidal ionic liquids . These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation . The herbicidal activity of these compounds has been tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .

Physiologically Active Substances

The compound has shown potential as a physiologically active substance . A chloro-substituted analog of creasin, tris (2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) turned out to be even more efficient as a physiologically active substance .

Antitumor Activity

The compound has shown potential for antitumor activity . The chloro-substituted analog of creasin, tris (2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), exhibited pronounced antitumor activity .

Synthesis of Ionic Liquids

The compound can be used in the synthesis of ionic liquids . These ionic liquids have unique properties and a vast amount of cation–anion combinations .

Solvent for Biopolymers

Ionic liquids, which can be synthesized using this compound, can be used as a solvent for biopolymers . This includes processes such as dissolving cellulose or extracting lignin from biomass, and the processes of its transformation into aromatic compounds .

Improvement of Bioavailability

The compound can be used to improve the bioavailability of pharmaceuticals, plant protection products, and antibiotics . This is achieved by converting these substances into ionic liquids .

作用机制

The mechanism of action of a compound depends on its intended use. For example, some benzimidazole derivatives are used as proton pump inhibitors, while others have antifungal or anthelmintic properties . The specific mechanism of action for “1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole” is not available in the current resources.

安全和危害

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures . The specific safety and hazard information for “1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole” is not available in the current resources.

属性

IUPAC Name |

1-[2-(2-methylphenoxy)ethyl]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-13-6-2-5-9-16(13)19-11-10-18-12-17-14-7-3-4-8-15(14)18/h2-9,12H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYSOPQZHISNAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2C=NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2357443.png)

![2-Chloro-N-[(4-fluoro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2357448.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2357452.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2357455.png)

![1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357463.png)

![N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2357464.png)

![2-cyclopentyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2357466.png)